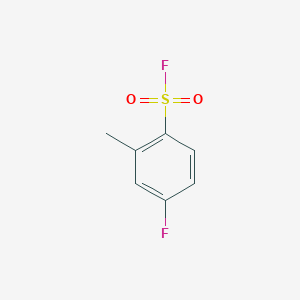

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

描述

Significance of Fluorinated Organic Compounds in Contemporary Chemical Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development and application of fluorinated organic compounds across numerous scientific disciplines. In medicinal chemistry, for instance, the presence of fluorine can enhance the metabolic stability of a drug by strengthening the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. This can lead to a longer half-life and improved bioavailability of pharmaceuticals. escholarship.org Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, potentially leading to stronger binding interactions with biological targets. nih.gov It is estimated that approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain fluorine. researchgate.net

In materials science, fluorinated compounds are integral to the development of polymers with enhanced thermal stability, chemical resistance, and unique surface properties. The unique properties of the carbon-fluorine bond also find applications in the development of advanced materials such as liquid crystals and high-performance lubricants. rsc.org The agrochemical industry also heavily relies on fluorinated compounds, as they can lead to pesticides and herbicides with increased potency and stability. researchgate.netresearchgate.net The strategic incorporation of fluorine has thus become a powerful tool for fine-tuning molecular properties to achieve desired functions.

Overview of Arylsulfonyl Fluorides as Versatile Reagents and Synthons

Arylsulfonyl fluorides are a class of organic compounds characterized by an aromatic ring attached to a sulfonyl fluoride (B91410) group (-SO₂F). They have gained significant attention as exceptionally versatile reagents and building blocks in organic synthesis. nih.gov A key aspect of their utility lies in their unique reactivity profile. The sulfonyl fluoride moiety is relatively stable and can be carried through various synthetic steps, yet it can be selectively activated to react with nucleophiles under specific conditions.

This controlled reactivity has made arylsulfonyl fluorides central to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless. SuFEx is considered a next-generation "click chemistry" reaction, enabling the rapid and efficient formation of strong covalent bonds. This has profound implications for drug discovery, chemical biology, and materials science, allowing for the modular assembly of complex molecules. Arylsulfonyl fluorides can act as covalent inhibitors for enzymes, forming stable sulfonamide or sulfonate ester linkages with amino acid residues in protein active sites. This has made them valuable tools for developing chemical probes to study protein function and for designing targeted covalent inhibitor drugs.

Specific Research Context and Potential of 4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

While extensive research has been conducted on the broader class of arylsulfonyl fluorides, detailed academic studies focusing specifically on this compound are not widely available in the public domain. However, based on the known reactivity and applications of structurally similar compounds, its potential in academic research can be inferred.

The presence of both a fluorine atom on the aromatic ring and a methyl group ortho to the sulfonyl fluoride moiety suggests that this compound could be a valuable synthon for creating complex molecules with tailored properties. The fluorine substituent can influence the electronic properties of the aromatic ring, which in turn can modulate the reactivity of the sulfonyl fluoride group. The methyl group provides steric bulk and can influence the conformational preferences of the molecule, which could be exploited in the design of selective inhibitors or probes.

Given the established role of arylsulfonyl fluorides in SuFEx chemistry, it is highly probable that this compound could serve as a versatile building block for the synthesis of novel polymers, materials, and biologically active compounds. Its structure makes it a candidate for use as a chemical probe to investigate the active sites of enzymes, particularly serine proteases, where the sulfonyl fluoride can act as a covalent warhead. The compound's potential as a fragment in drug discovery is also significant, where the fluorinated and methylated phenylsulfonyl motif could be incorporated into larger molecules to enhance their pharmacological properties.

Further empirical research is necessary to fully elucidate the specific reactivity, applications, and potential of this compound. However, its structural features firmly place it within a class of compounds of high interest to the contemporary chemical sciences.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 154641-99-3 |

| Molecular Formula | C₇H₆F₂O₂S |

| Molecular Weight | 192.18 g/mol |

| Appearance | Liquid |

| Density | 1.3918 g/cm³ at 25 °C |

| Refractive Index | n/D 1.4843 |

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDHWUDZLAQVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154641-99-3 | |

| Record name | 154641-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of 4 Fluoro 2 Methyl Benzenesulfonyl Fluoride

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 4-fluoro-2-methyl-benzenesulfonyl fluoride (B91410), particularly at the carbon atom bonded to the fluorine. This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluorine) to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org

The presence of the strongly electron-withdrawing sulfonyl fluoride group (-SO2F) is crucial for activating the aromatic ring towards nucleophilic attack. This group, particularly when positioned ortho or para to the leaving group, stabilizes the negative charge of the Meisenheimer complex through resonance and inductive effects. masterorganicchemistry.comyoutube.com In the case of 4-fluoro-2-methyl-benzenesulfonyl fluoride, the sulfonyl fluoride group is para to the fluorine atom, providing significant activation for SNAr.

In the second step of the mechanism, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than other aryl halides. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

Table 1: Factors Influencing SNAr Reactivity

| Factor | Influence on this compound |

|---|---|

| Electron-withdrawing group | The -SO2F group strongly activates the ring for nucleophilic attack. masterorganicchemistry.comyoutube.com |

| Leaving group | Fluorine is an excellent leaving group in SNAr due to its high electronegativity, which facilitates the initial nucleophilic attack. masterorganicchemistry.com |

| Position of substituents | The para-position of the -SO2F group relative to the fluorine atom effectively stabilizes the Meisenheimer intermediate. masterorganicchemistry.com |

Electrophilic Reactivity of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride moiety (-SO2F) is a key functional group that exhibits significant electrophilic reactivity at the sulfur atom. This reactivity is central to its widespread use in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.govchemrxiv.org The sulfur atom in the sulfonyl fluoride group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a fluorine atom, rendering it highly electron-deficient and susceptible to attack by nucleophiles. ontosight.ai

Reactions involving the sulfonyl fluoride group typically proceed via nucleophilic substitution at the sulfur center. A wide range of nucleophiles, including amines, phenols, and thiols, can displace the fluoride ion to form sulfonamides, sulfonate esters, and thioesters, respectively. chemrxiv.orgontosight.ai The stability of the sulfonyl fluoride group, combined with its predictable reactivity, makes it a valuable functional handle in organic synthesis and chemical biology. nih.gov

Radical Intermediates and Pathways in Sulfonyl Fluoride Transformations

While ionic pathways are common for sulfonyl fluorides, radical-mediated transformations also play a significant role. The fluorosulfonyl radical (FSO2•) can be generated from appropriate precursors and participate in various addition reactions. nih.gov For instance, the addition of sulfonyl radicals to alkenes and alkynes is a valuable method for constructing functionalized sulfonyl compounds. nih.gov

Recent research has shown that alkynyl sulfonyl fluorides can act as precursors for the FSO2 radical. nih.gov This opens up possibilities for radical-based difunctionalization of unactivated alkenes. nih.gov While direct evidence for radical generation from this compound itself is not extensively documented, its structural motifs are present in molecules that undergo such transformations. The potential for C-S bond cleavage under certain conditions, such as with transition metal complexes, could also lead to radical intermediates. chemrxiv.org

Role of the "Fluorine Effect" in Modulating Reactivity and Selectivity

The presence of fluorine atoms in this compound has a profound impact on its reactivity and selectivity, a phenomenon often referred to as the "fluorine effect". chinesechemsoc.org The fluorine atom on the aromatic ring primarily influences the SNAr reactivity, as discussed earlier. Its high electronegativity activates the ring for nucleophilic attack. masterorganicchemistry.com

The fluorine atom of the sulfonyl fluoride group contributes to the electrophilicity of the sulfur atom and the stability of the S-F bond. This unique combination of stability and reactivity is a cornerstone of SuFEx chemistry. chemrxiv.org

Furthermore, fluorine substitution can significantly alter the physicochemical properties of a molecule, including its pKa and metabolic stability. nih.gov In the context of reaction mechanisms, fluorine substituents can influence the stability of intermediates and transition states. For example, fluorine can activate adjacent C-C and C-S bonds towards cleavage through orbital interactions. chinesechemsoc.org

Table 2: Manifestations of the "Fluorine Effect"

| Feature | Impact on this compound |

|---|---|

| Aryl Fluorine | Activates the aromatic ring for SNAr reactions. masterorganicchemistry.com |

| Sulfonyl Fluoride | Confers stability and predictable electrophilic reactivity at the sulfur atom. chemrxiv.org |

| Intermediate Stabilization | Fluorine substituents can stabilize intermediates in certain reaction pathways. chinesechemsoc.org |

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity in reactions of this compound is primarily a competition between reaction at the aromatic ring (SNAr) and reaction at the sulfonyl fluoride group. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the hard electrophilic sulfur center, while softer nucleophiles might prefer addition to the aromatic ring.

Regioselectivity is a key consideration in SNAr reactions. For polyfluoroarenes, substitution often occurs at the para position. nih.gov In the case of this compound, the primary site for SNAr is the carbon bearing the fluorine atom, as it is activated by the para-sulfonyl fluoride group. The methyl group at the 2-position may exert some steric hindrance, potentially influencing the rate of reaction but not altering the primary site of attack.

Specific Bond Cleavage Processes (e.g., C-C and C-S) in Fluorinated Intermediates

Recent studies have highlighted the role of fluorine in facilitating specific bond cleavage processes. Density functional theory (DFT) investigations have shown that fluorine substituents can activate adjacent C-C and C-S bonds, leading to α-elimination through antiphase orbital interactions. chinesechemsoc.org This suggests that intermediates derived from this compound could undergo such cleavage pathways under appropriate conditions.

Furthermore, transition metal complexes, such as Ni(0) complexes, have been shown to activate sulfonyl fluorides via oxidative addition, leading to either S-F or C-S bond cleavage. chemrxiv.org These findings indicate that the C-S bond in this compound is not inert and can be a site of reactivity, potentially leading to the formation of aryl radical or organometallic intermediates.

Advanced Applications of 4 Fluoro 2 Methyl Benzenesulfonyl Fluoride in Chemical Sciences

Application in Click Chemistry for Bioconjugation and Assembly

The sulfonyl fluoride (B91410) group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of click reactions known for its efficiency and biocompatibility. ugent.be SuFEx enables the modular construction of complex molecules by forming highly stable sulfonate or sulfonamide linkages. researchgate.net While stable under physiological conditions, the S-F bond in compounds like 4-fluoro-2-methyl-benzenesulfonyl fluoride can be activated to react with nucleophiles, such as the amino groups on proteins or modified DNA, making it an attractive connector for bioconjugation. researchgate.netnih.gov

The development of biocompatible SuFEx transformations that proceed in aqueous buffers under mild pH and temperature showcases the potential for this chemistry in biological applications. nih.gov For instance, hubs derived from thionyl tetrafluoride (SOF₄) have been successfully used for the efficient labeling of biomolecules like bovine serum albumin (BSA) and amine-tagged single-stranded DNA, demonstrating the utility of SuFEx as a ligation tool. nih.gov This methodology provides a robust way to assemble small molecules with proteins or nucleic acids, offering a complementary approach to traditional amide or phosphate (B84403) linkers.

Utilization as a Versatile Building Block in Complex Organic Synthesis

In organic synthesis, the strategic incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, including metabolic stability and bioavailability. nih.gov Fluorinated building blocks are therefore highly valuable in the creation of new pharmaceuticals and agrochemicals. The structure of this compound combines a reactive sulfonyl fluoride handle with a fluorinated aromatic ring, making it a potentially versatile precursor for more complex molecules.

A key strategy in modern synthesis is the late-stage functionalization of complex molecules, which allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. nih.gov One powerful sequence involves the C–H fluorination of a heterocycle followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. nih.gov While not starting with this compound, this principle highlights the value of fluorinated aromatic synthons. The sulfonyl fluoride group itself can also serve as a versatile electrophile. For example, sulfonimidoyl fluorides, which are structurally related to sulfonyl fluorides, can undergo C-SuFEx reactions with organotrifluoroborates to form stable S(VI)-C bonds, demonstrating the potential for creating complex molecular architectures. nih.gov

Reagent in Materials Science Research for Tailored Properties

The SuFEx reaction has emerged as a powerful tool in polymer chemistry, both for creating novel polymer backbones and for post-polymerization modification (PPM). chemrxiv.org Sulfonyl fluoride-containing monomers can be polymerized to create materials decorated with reactive handles for subsequent functionalization. A prime example is 4-Vinylbenzenesulfonyl fluoride (VBSF), a highly reactive monomer that is well-suited for controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer). chemrxiv.org

The resulting polymer, poly(4-vinylbenzenesulfonyl fluoride) (PVBSF), serves as a versatile platform. The pendant sulfonyl fluoride groups can undergo exhaustive SuFEx reactions with various amines or alcohols, allowing for the complete transformation of the original polymer into a new material with tailored properties. chemrxiv.org This approach allows for precise control over the final polymer's characteristics, such as its thermal stability. Research has shown that polymers modified via this route can exhibit significantly higher carbonization rates compared to conventional polystyrene, indicating enhanced thermal stability. chemrxiv.org

Table 1: Post-Polymerization Modification of Poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) This table showcases the efficiency of the SuFEx reaction for modifying a polymer backbone containing sulfonyl fluoride groups with different nucleophiles under catalytic conditions.

| Entry | Nucleophile | Catalyst (equiv) | Temperature (°C) | Conversion (%) |

| 1 | n-Butylamine | 0.1 | 25 | >99 |

| 2 | Aniline | 0.1 | 25 | >99 |

| 3 | Phenol | 0.1 | 50 | >99 |

| 4 | Benzyl alcohol | 0.2 | 50 | >99 |

Probes for Chemical Biology Studies and Target Identification

Aryl sulfonyl fluorides are considered privileged "warheads" in chemical biology due to their unique balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues within protein binding sites. rsc.orgnih.gov This class of compounds can covalently modify not only reactive serines but also context-specific tyrosine, lysine, threonine, cysteine, and histidine residues. nih.gov This broad reactivity makes them powerful tools for developing covalent inhibitors and chemical probes for target identification and validation. rsc.org

The process often involves screening a library of sulfonyl fluoride-containing fragments against a protein target. nih.gov Hits are identified by the formation of a stable, covalent sulfonyl-enzyme bond. For example, in a study to find inhibitors for human neutrophil elastase (hNE), a serine protease, a library of SuFExable compounds was screened, leading to the identification of potent covalent inhibitors. nih.gov One hit compound was co-crystallized with hNE, and the resulting structure confirmed the formation of a covalent bond between the sulfur atom of the inhibitor and the active site Serine-195. nih.gov This approach demonstrates how sulfonyl fluorides can be used to discover novel inhibitors and map the binding sites of enzymes.

Precursors for Advanced Fluorinated Compounds with Tunable Properties

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's properties, including lipophilicity, binding affinity, and metabolic stability. nih.gov The synthesis of advanced fluorinated compounds often relies on versatile fluorinated starting materials. ugent.be Arenesulfenyl fluorides, for instance, have recently been established as versatile reagents for producing a variety of fluorinated organic compounds through reactions like anti-addition to alkenes and alkynes. chemrxiv.orgnih.gov The resulting products can be further transformed into other useful fluorinated motifs, such as sulfonamides or sulfonyl fluorides. chemrxiv.orgnih.gov

Another advanced strategy is the modular synthesis of α-fluorinated arylmethanes via the desulfonylative cross-coupling of α-fluorinated benzyltriflones with arylboronic acids. researchgate.net This method highlights the utility of sulfonyl groups as leaving groups in the synthesis of complex fluorinated molecules. Such synthetic methodologies enable the late-stage modification of biologically active compounds, allowing for the rapid creation of fluorinated analogs with potentially improved pharmacological profiles. researchgate.net

Potential for Radiochemical Labeling (e.g., 18F PET Chemistry)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most common. The development of novel ¹⁸F-labeled building blocks is crucial for expanding the scope of PET imaging. Aryl sulfonyl fluorides are attractive targets for ¹⁸F-labeling due to their stability and reactivity. The general method for producing ¹⁸F-labeled arenesulfonyl fluorides involves a nucleophilic substitution reaction on a suitable precursor, such as a sulfonyl chloride or an aryliodonium salt, using [¹⁸F]fluoride ion. nih.govosti.gov

While the direct ¹⁸F-labeling of this compound has not been specifically detailed, the synthesis of structurally similar PET radioligands provides a clear blueprint for its potential. For example, the PET ligand [(¹⁸F)]FIMX was successfully prepared from an N-Boc-protected aryliodonium salt precursor and [¹⁸F]fluoride ion. nih.gov Similarly, a versatile building block, 4-[¹⁸F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([¹⁸F]F-SA), was synthesized in good radiochemical yield for use in click chemistry applications. nih.gov These examples demonstrate the high potential of the 4-fluoro-benzenesulfonyl scaffold for efficient ¹⁸F-labeling.

Table 2: Radiosynthesis of Structurally Related ¹⁸F-Labeled Building Blocks This table summarizes the radiochemical outcomes for two PET imaging agents that share a core structural motif with this compound, illustrating the feasibility of the radiosynthesis.

| Compound | Precursor Type | Synthesis Time | Decay-Corrected Radiochemical Yield | Application |

| [¹⁸F]FIMX | Aryliodonium salt | ~90 min | 14 ± 4% | mGluR1 Receptor Imaging |

| [¹⁸F]F-SA | Nitro-benzenesulfonamide | 80 min | 32 ± 5% | Click Chemistry Bioconjugation |

Computational and Theoretical Investigations of 4 Fluoro 2 Methyl Benzenesulfonyl Fluoride

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. It offers a balance between accuracy and computational cost, making it suitable for studying complex chemical transformations. For 4-fluoro-2-methyl-benzenesulfonyl fluoride (B91410), DFT calculations can map out the potential energy surface of its reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reactions. acs.orgresearchgate.net

Researchers employ DFT to identify the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction's feasibility and pathway can be determined. For instance, in a nucleophilic substitution reaction at the sulfur center, DFT can model the approach of a nucleophile, the formation of a pentacoordinate intermediate or transition state, and the departure of the fluoride leaving group. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter for predicting the reaction rate.

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical Nucleophilic Substitution on an Aryl Sulfonyl Fluoride

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Aryl-SO2F + Nu-) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

Note: This table is illustrative and provides hypothetical data based on typical DFT calculations for similar reactions.

Quantum Chemical Calculations of Electronic Structures and Molecular Properties

Quantum chemical calculations, including both DFT and ab initio methods, are fundamental to understanding the electronic structure of 4-fluoro-2-methyl-benzenesulfonyl fluoride. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its physical and chemical properties.

Calculations can determine key molecular properties such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, the electronic properties, including the molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, can be computed. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

The electrostatic potential surface visually represents the charge distribution and is useful for predicting sites of nucleophilic or electrophilic attack. For this compound, the sulfur atom is expected to be highly electron-deficient and thus a prime target for nucleophiles. The fluorine atom attached to the sulfur is also a key feature, contributing to the stability and unique reactivity of the sulfonyl fluoride group compared to other sulfonyl halides. nih.govnih.gov

Table 2: Calculated Electronic Properties of a Substituted Benzenesulfonyl Fluoride

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: This table presents typical values for a molecule of this class and is for illustrative purposes.

Molecular Dynamics Simulations to Predict Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information on the conformational dynamics of this compound, revealing how the molecule moves and changes shape over time.

In an MD simulation, the atoms in a molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions. By solving Newton's equations of motion for each atom, the trajectory of the molecule can be simulated over a period of time. This allows for the exploration of the molecule's conformational landscape and the identification of its most stable conformations.

For this compound, MD simulations could be used to study the rotation around the C-S bond, which would reveal the preferred orientation of the sulfonyl fluoride group relative to the benzene (B151609) ring. The simulations would also capture the flexibility of the molecule and the interactions between its different parts. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. While specific MD studies on this molecule are not published, the methodology is widely applied to understand the conformational stability of various organic molecules.

Theoretical Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. By analyzing the electronic structure and other calculated properties, it is possible to anticipate how the molecule will behave in a chemical reaction.

Reactivity indices derived from DFT, such as the Fukui function and local softness, can identify the most reactive sites in a molecule. For 4-fluoro-2--methyl-benzenesulfonyl fluoride, these indices would likely confirm the sulfur atom as the primary electrophilic center. The electron-donating methyl group at the ortho position and the electron-withdrawing fluorine at the para position will modulate the reactivity of the aromatic ring towards electrophilic or nucleophilic aromatic substitution.

Computational methods can also predict the regioselectivity and stereoselectivity of reactions. For example, by calculating the activation energies for different reaction pathways, the most favorable one can be identified, thus predicting the major product. This is particularly useful in complex reactions where multiple outcomes are possible. The influence of steric and electronic factors on the reactivity and stability of the sulfonyl fluoride group can be systematically studied, providing a predictive framework for its chemical behavior. acs.org

Computational Analysis of the Stereoelectronic Influence of Fluorine

The fluorine atom in this compound has a significant stereoelectronic influence on the molecule's properties. Computational analysis is essential to unravel these effects, which arise from the interplay of fluorine's high electronegativity and the orientation of its bonds.

One of the most well-known stereoelectronic effects involving fluorine is the gauche effect, where a gauche conformation is favored over an anti-conformation in 1,2-difluoroethane. st-andrews.ac.ukd-nb.info While this specific effect is not directly applicable to the aromatic fluorine in our molecule, related hyperconjugative interactions can be at play. researchgate.net For instance, the interaction between the lone pairs of the fluorine atom and the antibonding orbitals of adjacent bonds can influence the molecule's conformation and reactivity.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify these interactions. For this compound, NBO analysis could reveal hyperconjugative interactions between the fluorine atom on the ring and the π-system of the benzene ring, as well as interactions involving the sulfonyl fluoride group. These subtle electronic effects can have a profound impact on the molecule's stability and chemical behavior. wisc.edunih.gov

Ab Initio Methods in Elucidating Fundamental Chemical Behavior

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and coupled-cluster theory), can provide highly accurate results, although they are computationally more demanding than DFT.

For this compound, ab initio calculations can be used to obtain a very precise description of its electronic structure and to benchmark the results of less computationally expensive methods like DFT. They are particularly useful for studying fundamental chemical properties where high accuracy is required. For example, ab initio methods can be used to accurately calculate bond dissociation energies, ionization potentials, and electron affinities.

The conformational analysis of substituted benzenes has been successfully studied using a combination of molecular mechanics and ab initio calculations. rsc.org This approach allows for the determination of the preferred conformations of the substituents on the benzene ring. For this compound, these methods could be used to precisely determine the rotational barrier around the C-S bond and the preferred orientation of the sulfonyl fluoride and methyl groups.

Analytical and Spectroscopic Characterization of 4 Fluoro 2 Methyl Benzenesulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-fluoro-2-methyl-benzenesulfonyl fluoride (B91410) by mapping the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Characterization of Proton Environments

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in the molecule. For 4-fluoro-2-methyl-benzenesulfonyl fluoride, the spectrum is characterized by signals from the aromatic protons and the methyl group protons.

The aromatic region of the spectrum is complex due to the substitution pattern on the benzene (B151609) ring. Experimental data for a compound with the molecular formula C₇H₆F₂O₂S shows three distinct signals for the aromatic protons. rsc.org A multiplet is observed between δ 7.72-7.70 ppm, a doublet with a coupling constant of 8.0 Hz appears at δ 7.65 ppm, and a triplet is recorded at δ 7.47 ppm, also with an 8.0 Hz coupling constant. rsc.org The methyl group protons, being attached to the aromatic ring, are expected to produce a singlet. In the closely related compound, 4-methyl-benzenesulfonyl fluoride, this methyl singlet appears around δ 2.49-2.52 ppm. rsc.orgrsc.org

| Proton Environment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Reference Compound | Citation |

|---|---|---|---|---|---|

| Aromatic H | 7.72 - 7.70 | Multiplet | - | C₇H₆F₂O₂S | rsc.org |

| Aromatic H | 7.65 | Doublet | 8.0 | C₇H₆F₂O₂S | rsc.org |

| Aromatic H | 7.47 | Triplet | 8.0 | C₇H₆F₂O₂S | rsc.org |

| Methyl (CH₃) | ~2.5 | Singlet | - | 4-Methyl-benzenesulfonyl fluoride (analogous) | rsc.orgrsc.org |

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the presence of fluorine atoms, the spectrum of this compound is complicated by carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets or more complex multiplets. rsc.org This C-F coupling occurs not only between fluorine and the carbon it is directly bonded to (¹JCF) but also with carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away. rsc.org

Experimental data for a compound with the formula C₇H₆F₂O₂S shows a series of signals, many of which appear as pairs or multiplets, indicative of this C-F coupling. rsc.org Key chemical shifts are reported at δ 162.2, 159.7, 134.7, 134.5, 132.9, 131.9, 131.7, 131.6, 124.3, 124.2, 115.6, 115.4, and 15.2 ppm. rsc.org The signal at δ 15.2 ppm can be assigned to the methyl carbon, while the other signals correspond to the seven aromatic carbons, with their complex splitting arising from coupling to both the aromatic fluorine and the sulfonyl fluoride group. rsc.org

¹⁹F NMR for Direct Fluorine Atom Analysis

¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine nuclei. libretexts.org Since this compound contains two chemically distinct fluorine atoms—one attached to the aromatic ring (Ar-F) and one in the sulfonyl fluoride group (-SO₂F)—the ¹⁹F NMR spectrum is expected to show two separate signals.

Published data confirms this, with signals observed at δ 66.3 ppm and δ -111.9 ppm in a spectrum referenced to trichlorofluoromethane (B166822) (CFCl₃). rsc.org The chemical shift for the sulfonyl fluoride group (Ar-SO₂F ) typically appears downfield; for example, the signal for 4-methyl-benzenesulfonyl fluoride is at δ 66.2 ppm. rsc.org The signal for the fluorine atom attached to the aromatic ring (Ar-F ) is expected to appear further upfield. libretexts.org

| Fluorine Environment | Chemical Shift (δ) [ppm] | Reference | Citation |

|---|---|---|---|

| -SO₂F | 66.3 | CFCl₃ | rsc.org |

| Ar-F | -111.9 | CFCl₃ | rsc.org |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

For this compound (C₇H₆F₂O₂S), the calculated monoisotopic mass is 192.0057 amu. rsc.org HRMS analysis has confirmed this, with an experimental mass found to be 192.0065 amu, corresponding to the molecular ion [M]⁺. rsc.org

Under electron ionization (EI), the molecular ion would be expected to undergo fragmentation. Common fragmentation pathways for aromatic sulfonyl compounds include the loss of the sulfonyl fluoride moiety (-SO₂F) or cleavage of substituents from the aromatic ring. Key expected fragments would include ions corresponding to the loss of a fluorine atom, the entire -SO₂F group, or the methyl group from the parent ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key structural components.

The most prominent bands would be from the sulfonyl fluoride group, with strong asymmetric and symmetric stretching vibrations of the S=O bonds. Aromatic C-F bond stretching and vibrations of the benzene ring and the methyl group C-H bonds would also be present.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Citation |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | libretexts.orgorgchemboulder.com |

| Methyl C-H | Stretching | < 3000 | orgchemboulder.comvscht.cz |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 | libretexts.orgorgchemboulder.com |

| -SO₂- (in -SO₂F) | Asymmetric Stretching | ~1470 | fluorine1.ru |

| Aromatic C-F | Stretching | 1400 - 1000 | libretexts.org |

| S-F (in -SO₂F) | Stretching | ~810 | fluorine1.ru |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Purity assessment of the commercially available compound is often performed using GC. Vendor specifications indicate a purity of 95% as determined by this method.

Column Chromatography: For purification after synthesis, flash column chromatography is an effective method. A common solvent system used for the purification of related sulfonyl fluorides is a mixture of petroleum ether and ethyl acetate. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique suitable for the analysis of sulfonyl fluorides. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, would be appropriate for analyzing the purity and quantifying the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a fundamental technique for monitoring the progress of a chemical reaction by separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, TLC would typically be used to track the conversion of starting materials to the final product.

In a hypothetical scenario, a reaction mixture would be spotted on a TLC plate, which is commonly coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar organic solvents. The choice of eluent is critical for achieving good separation. For sulfonyl fluorides, common solvent systems include mixtures of hexanes and ethyl acetate. The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher Rƒ value, while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rƒ values. Visualization of the separated spots is often achieved under UV light, or by using chemical staining agents if the compounds are not UV-active.

Table 1: Hypothetical TLC Data for Monitoring a Reaction

| Compound | Rƒ Value (Hexane/Ethyl Acetate 4:1) | Visualization |

|---|---|---|

| Starting Material | 0.25 | UV (254 nm) |

| This compound | 0.60 | UV (254 nm) |

Column Chromatography for Product Purification

Following the completion of a reaction, column chromatography is a standard method for the purification of the desired product from unreacted starting materials, reagents, and byproducts. This technique operates on the same principles as TLC but on a larger scale.

For the purification of this compound, a glass column would be packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase), often determined through optimization by TLC, is passed through the column. The components of the mixture separate as they travel down the column at different rates based on their polarity. Fractions are collected sequentially, and those containing the pure product, as identified by TLC analysis, are combined. The solvent is then removed under reduced pressure to yield the purified this compound.

Table 2: Illustrative Column Chromatography Purification Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%) |

| Loading Method | Dry loading onto silica gel |

| Fraction Analysis | Thin-Layer Chromatography with UV visualization |

X-ray Crystallography for Solid-State Structural Elucidation

Currently, there is no published single-crystal X-ray diffraction data for this compound. If a suitable crystal were obtained, the analysis would involve mounting the crystal on a diffractometer and exposing it to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This would provide unambiguous confirmation of the compound's structure and connectivity.

Table 3: Example of Crystallographic Data (Hypothetical for a Related Compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432(1) |

| b (Å) | 12.1234(2) |

| c (Å) | 9.8765(1) |

| β (°) | 105.432(1) |

| Volume (ų) | 987.6(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.543 |

Derivatization and Structure Activity Relationship Sar Studies Involving 4 Fluoro 2 Methyl Benzenesulfonyl Fluoride Scaffolds

Functionalization of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride moiety is a key functional handle for derivatization. It is notably more stable than its sulfonyl chloride counterpart, showing greater resistance to hydrolysis, yet it retains sufficient reactivity to engage with nucleophiles under specific conditions. theballlab.com This balance of stability and reactivity makes it an ideal electrophile for constructing a variety of sulfur(VI)-containing compounds.

One of the most common transformations of the sulfonyl fluoride group is its conversion into sulfonamides and sulfonic esters (sulfonates), both of which are prominent functional groups in pharmaceuticals. theballlab.com

The synthesis of aryl sulfonamides is typically achieved by reacting the sulfonyl fluoride with a primary or secondary amine. While sulfonyl fluorides are less reactive than sulfonyl chlorides, this reaction can be facilitated by using activators. For instance, Lewis acids such as calcium triflimide [Ca(NTf2)2] have been shown to activate aryl and alkylsulfonyl fluorides, enabling their efficient coupling with a diverse range of amines to produce sulfonamides in good to excellent yields. theballlab.com This method is essential for reactions involving less nucleophilic amines or sterically hindered substrates.

The formation of sulfonic esters involves the reaction of the sulfonyl fluoride with an alcohol or a phenol. Similar to sulfonamide formation, this reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The synthesis of sulfonates from their corresponding sulfonic acids often proceeds via multi-step processes, but derivatization from a stable precursor like a sulfonyl fluoride offers a more direct route in certain synthetic strategies. google.com

Table 1: Representative Derivatization Reactions of the Sulfonyl Fluoride Group This table is interactive. You can sort and filter the data.

| Reaction Type | Nucleophile | Activating Agent/Conditions | Product Class |

|---|---|---|---|

| Sulfonamide Formation | Primary/Secondary Amine | Ca(NTf2)2, Heat | Aryl Sulfonamide |

| Sulfonic Ester Formation | Alcohol/Phenol | Base (e.g., Triethylamine) | Sulfonic Ester |

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction used to covalently link molecules to proteins and other biomolecules. researchgate.net The latent reactivity of the sulfonyl fluoride can be unlocked within the confined environment of a protein's binding pocket, where specific amino acid residues can act as nucleophiles. researchgate.netresearchgate.net This allows the 4-fluoro-2-methyl-benzenesulfonyl fluoride scaffold to be used in:

Activity-Based Probes (ABPs): By incorporating a reporter tag (like a fluorophore or biotin), derivatives can be designed to covalently label the active site of specific enzymes, enabling their detection and characterization. researchgate.net

Covalent Inhibitors: The sulfonyl fluoride can act as a "warhead" that forms a permanent covalent bond with a nucleophilic residue (e.g., serine, tyrosine, lysine) in a target protein, leading to irreversible inhibition. researchgate.net

Bioconjugation: The scaffold can serve as a stable linker to attach small molecules to larger biological entities like proteins or nucleic acids, facilitating the development of targeted therapeutics and diagnostic tools.

Structure-Activity Relationships in Bioactive Compound Development

The this compound core provides a rigid platform for exploring structure-activity relationships (SAR). The systematic modification of this scaffold allows researchers to probe the molecular interactions that govern a compound's biological activity.

Benzenesulfonyl fluorides are well-established as irreversible inhibitors of serine proteases. wikipedia.org The mechanism of inhibition involves the covalent modification of the catalytic serine residue in the enzyme's active site. The hydroxyl group of the serine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme conjugate, effectively inactivating the enzyme. cfplus.cz

A classic example is 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which inhibits a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, and thrombin. wikipedia.orgnih.gov The benzenesulfonyl fluoride portion of AEBSF is the reactive moiety responsible for the covalent modification, demonstrating the utility of this chemical class in designing potent enzyme inhibitors. cfplus.cz

Table 2: Benzenesulfonyl Fluoride as a Scaffold for Serine Protease Inhibition This table is interactive. You can sort and filter the data.

| Inhibitor Example | Target Proteases | Mechanism of Action |

|---|

Beyond enzyme inhibition, the benzenesulfonyl scaffold is valuable for developing modulators of protein-protein interactions (PPIs). The Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response, is a key target. nih.gov Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its degradation. mdpi.com Small molecules that disrupt the Keap1-Nrf2 interaction can stabilize Nrf2, allowing it to activate the expression of protective antioxidant genes. researchgate.net

In the design of Keap1-Nrf2 PPI inhibitors, the 4-fluoro-2-methyl-benzenesulfonyl scaffold can be functionalized to mimic the key binding motifs of Nrf2. The sulfonamide derivatives, for example, can present functional groups that engage in crucial hydrogen bonding and hydrophobic interactions within the Keap1 binding pocket, displacing Nrf2 and triggering the desired therapeutic response. nih.gov

The substitution pattern on the benzenesulfonyl ring profoundly impacts both chemical reactivity and biological activity. The fluorine and methyl groups in the 4-fluoro-2-methyl configuration each contribute distinct properties.

The fluorine atom at the 4-position exerts a strong electron-withdrawing effect through induction, which can influence the acidity of adjacent protons and the strength of hydrogen bonds. Its small size and ability to form favorable interactions (such as with backbone amides in proteins) make it a common substituent in drug design. nih.gov In the context of Keap1-Nrf2 inhibitors, fluorine substitution has been shown to dramatically enhance binding affinity and improve cell permeability. nih.gov

The methyl group at the 2-position introduces steric bulk near the sulfonyl fluoride group. This steric hindrance can influence the conformation of the molecule and modulate its reactivity. For instance, ortho-methyl substitution can suppress unwanted side reactions like hydrolysis by sterically shielding the electrophilic sulfur atom. researchgate.net This can improve the stability and selectivity of the compound as a chemical probe or inhibitor.

Table 3: Influence of Fluorine and Methyl Substituents on Molecular Properties and Bioactivity This table is interactive. You can sort and filter the data.

| Substituent | Position | Effect on Chemical Properties | Impact on Biological Activity | Example Context |

|---|---|---|---|---|

| Fluorine | 4- (para) | Electron-withdrawing, modulates pKa, can block metabolic oxidation | Can enhance binding affinity, improve permeability, form specific H-bonds | Keap1-Nrf2 Inhibitors nih.gov |

Strategies for Enhancing Specificity through Derivatization

The core principle behind enhancing the specificity of inhibitors based on the this compound scaffold lies in the strategic introduction of various chemical moieties. These modifications are designed to exploit unique features of the target protein's binding site, such as specific amino acid residues or localized pockets, that are not present in other proteins.

One common strategy involves the appendage of functionalities capable of forming specific non-covalent interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with the target protein. For instance, the incorporation of amine or alcohol groups can lead to the formation of hydrogen bonds with polar amino acid residues like serine or threonine within the binding pocket. Conversely, the addition of aliphatic or aromatic groups can enhance binding through hydrophobic interactions with nonpolar residues.

Furthermore, the spatial arrangement and conformational flexibility of the appended groups are critical. The use of rigid linkers can position a functional group in a precise orientation to interact with a specific residue, while flexible linkers may allow the derivative to adopt an optimal conformation within the binding site. These tailored modifications aim to increase the binding affinity and residence time of the inhibitor at the intended target, thereby improving its specificity.

A study on benzenesulfonyl fluorides demonstrated that selective modification at the sulfonyl chloride function can be achieved, allowing for the creation of a library of derivatives with diverse functionalities. This approach, utilizing parallel synthesis conditions, enables the exploration of a wide chemical space to identify compounds with improved target engagement.

Another key aspect is the reactivity of the sulfonyl fluoride warhead itself. While highly reactive, its interaction with the target residue can be modulated by the electronic properties of the substituted benzene (B151609) ring. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially leading to faster covalent bond formation. Conversely, electron-donating groups may temper this reactivity. Fine-tuning this reactivity is crucial to ensure that the covalent modification occurs selectively with the intended target and not indiscriminately with other biological nucleophiles.

Computational Approaches in Structure-Activity Relationship Studies

Computational chemistry has emerged as a powerful tool to rationalize and predict the structure-activity relationships of this compound derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are routinely employed to guide the design of more specific and potent inhibitors.

Molecular Docking: This technique predicts the preferred orientation of a derivative when bound to a target protein. By modeling the interactions between the ligand and the protein's active site, researchers can identify key binding interactions and predict the binding affinity. For example, docking studies on a series of 5-fluoro 1-aryl/alkyl sulfonyl benzimidazole (B57391) derivatives targeting monoamine oxidase B (MAO-B) were used to investigate the binding energy and interactions with active site residues. Such studies can pre-screen virtual libraries of derivatives, prioritizing those with the highest predicted affinity and most favorable interactions for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. For a series of benzenesulfonamide (B165840) analogs, QSAR studies revealed a linear correlation between antibacterial activity and electronic and steric parameters, suggesting that small electron-donating groups could enhance activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. This can be particularly important for covalent inhibitors, as it can help to understand the trajectory and mechanism of the covalent bond formation.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-fluoro-2-methyl-benzenesulfonyl fluoride with high purity?

- Methodological Answer : Synthesis often involves halogen exchange from sulfonic acid precursors or sulfonyl chlorides using fluorinating agents like KF or DAST. Steric hindrance from the methyl group and electron-withdrawing effects of fluorine may reduce reaction efficiency, requiring optimized conditions (e.g., elevated temperatures or catalytic additives). Purification via column chromatography or recrystallization under inert atmospheres (e.g., N₂) is critical to avoid oxidation byproducts .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms methyl and aromatic proton signals.

- FTIR : Detects sulfonyl fluoride (S=O) stretches (~1370–1330 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

- HPLC/GC-MS : Quantifies purity and detects volatile byproducts.

- Elemental Analysis : Validates molecular formula (C₇H₆F₂O₂S) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use acid-resistant gloves, goggles, and lab coats due to potential skin corrosion and HF release.

- Ventilation : Work in fume hoods to avoid inhalation of vapors or aerosols.

- Emergency Protocols : Immediate flushing with water for skin/eye contact and HF-specific antidotes (e.g., calcium gluconate gel) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The methyl group introduces steric hindrance, slowing nucleophilic attack at the sulfur center. Fluorine’s electron-withdrawing nature enhances the electrophilicity of the sulfonyl fluoride group but may also stabilize intermediates. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) can quantify these effects .

Q. What strategies can mitigate hydrogen fluoride (HF) release during experimental handling of this compound?

- Methodological Answer :

- HF Scavengers : Add triethylamine or calcium carbonate to neutralize released HF.

- Controlled Conditions : Perform reactions in anhydrous solvents and under inert atmospheres to minimize hydrolysis.

- Real-Time Monitoring : Use fluoride ion-selective electrodes to track HF generation .

Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature?

- Methodological Answer : Density Functional Theory (DFT) simulations can model hydrolysis mechanisms, identifying transition states and energy barriers. Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC analysis confirms degradation products .

Q. What role does this compound play in the development of covalent inhibitors for enzyme activity studies?

- Methodological Answer : As a sulfonyl fluoride, it acts as an electrophilic "warhead" to covalently modify active-site serine residues in proteases. Activity-based protein profiling (ABPP) with fluorescent tags or mass spectrometry can map inhibitor-enzyme interactions. Competitive assays using AEBSF (a related compound) provide mechanistic insights .

Q. How can researchers resolve contradictory data on the solubility and stability of this compound in different solvents?

- Methodological Answer : Systematic solubility studies in aprotic (e.g., DMSO, THF) vs. protic (e.g., methanol, water) solvents under controlled conditions (temperature, humidity) can clarify discrepancies. Differential Scanning Calorimetry (DSC) assesses thermal stability, while Karl Fischer titration quantifies moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。